

# 4,5-Dimethyl-2-isobutyl-3-thiazoline chemical properties and structure

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## Compound of Interest

**Compound Name:** 4,5-Dimethyl-2-isobutyl-3-thiazoline

**Cat. No.:** B1587118

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An In-Depth Technical Guide to **4,5-Dimethyl-2-isobutyl-3-thiazoline**

## Introduction: Unveiling a Potent Aroma Intermediate

In the vast landscape of heterocyclic chemistry, 2,4,5-trialkyl-substituted 3-thiazolines represent a class of compounds with profound impact, particularly in the realm of flavor and fragrance science. Among these, **4,5-Dimethyl-2-isobutyl-3-thiazoline** (CAS No. 65894-83-9) stands out as a critical intermediate and potent aroma agent.<sup>[1]</sup> This guide provides an in-depth exploration of its chemical structure, properties, synthesis, and applications, tailored for researchers, chemists, and professionals in the fields of food science, organic synthesis, and drug development. Its unique organoleptic profile, born from the intricate chemistry of the Maillard reaction, makes it an indispensable component in crafting complex savory and nutty flavor profiles.<sup>[1][2]</sup> Beyond its sensory contributions, the thiazoline scaffold offers a versatile platform for further chemical synthesis, hinting at broader applications in agrochemical and pharmaceutical research.<sup>[3]</sup>

## Molecular Structure and Chemical Identity

**4,5-Dimethyl-2-isobutyl-3-thiazoline**, systematically named 4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole, is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.<sup>[1][4]</sup> The structural arrangement of the isobutyl group at the C2 position and the two methyl groups at the C4 and C5 positions dictates its characteristic properties.

The molecule possesses two chiral centers at positions C4 and C5, leading to the existence of stereoisomers. Commercial products are typically a racemic mixture of diastereomers, specifically a 60:40 mix of cis and trans isomers.<sup>[5]</sup> This isomeric distribution is a crucial parameter for quality control, as it can influence the final sensory profile.

Caption: 2D representation of **4,5-Dimethyl-2-isobutyl-3-thiazoline**.

## Physicochemical and Organoleptic Properties

The utility of this thiazoline derivative is fundamentally linked to its distinct physical and sensory characteristics. These properties are summarized below.

### Physical and Chemical Data

A compilation of key physicochemical data is presented in Table 1. These parameters are essential for handling, storage, and process design in both laboratory and industrial settings. The purity of the commercial product is typically high, often  $\geq 97\%$ , ensuring consistent performance in its applications.<sup>[5]</sup>

Property	Value	Source(s)
CAS Number	65894-83-9	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NS	<a href="#">[1]</a>
Molecular Weight	171.31 g/mol	<a href="#">[1]</a>
Appearance	Colorless to pale yellow/amber liquid	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	233.5 $\pm$ 33.0 °C at 760 mmHg	<a href="#">[1]</a>
Density	0.933 - 0.937 g/cm <sup>3</sup> at 25 °C	<a href="#">[5]</a>
Refractive Index	1.483 - 1.489 at 20 °C	<a href="#">[5]</a>
Flash Point	~87 - 95 °C (189 - 203 °F)	<a href="#">[1]</a> <a href="#">[5]</a>
Solubility	Insoluble in water; miscible in ethanol and fats	

## Organoleptic Profile: The Science of Sensation

The defining characteristic of **4,5-Dimethyl-2-isobutyl-3-thiazoline** is its complex and potent aroma profile. It is a cornerstone ingredient for creating savory, roasted, and nutty notes. The interplay of sulfur and nitrogen within the heterocyclic ring, combined with the alkyl substituents, gives rise to its signature scent. At a concentration of 30 ppm, its taste is described as sulfur-like, nutty, brown, meaty, and reminiscent of burnt corn.[\[6\]](#)

Aspect	Descriptors	Source(s)
Odor Type	Sulfurous, nutty, meaty, green, cocoa, corn-like	<a href="#">[1]</a> <a href="#">[6]</a>
Taste Profile	Malty, cocoa, chocolate, nutty, yeasty, meaty	<a href="#">[5]</a>
Flavor Application	Savory profiles, enhancing meaty and roasted notes	<a href="#">[1]</a>
Typical Use Levels	Bakery/Desserts: ~2 ppm; Meat Products/Soups: ~0.5 ppm	<a href="#">[5]</a>

## Genesis of a Flavor: Synthesis and Formation Pathways

Understanding the formation of **4,5-Dimethyl-2-isobutyl-3-thiazoline** is key to controlling its production and application. It is primarily formed through two routes: directed chemical synthesis and as a natural product of thermal food processing.

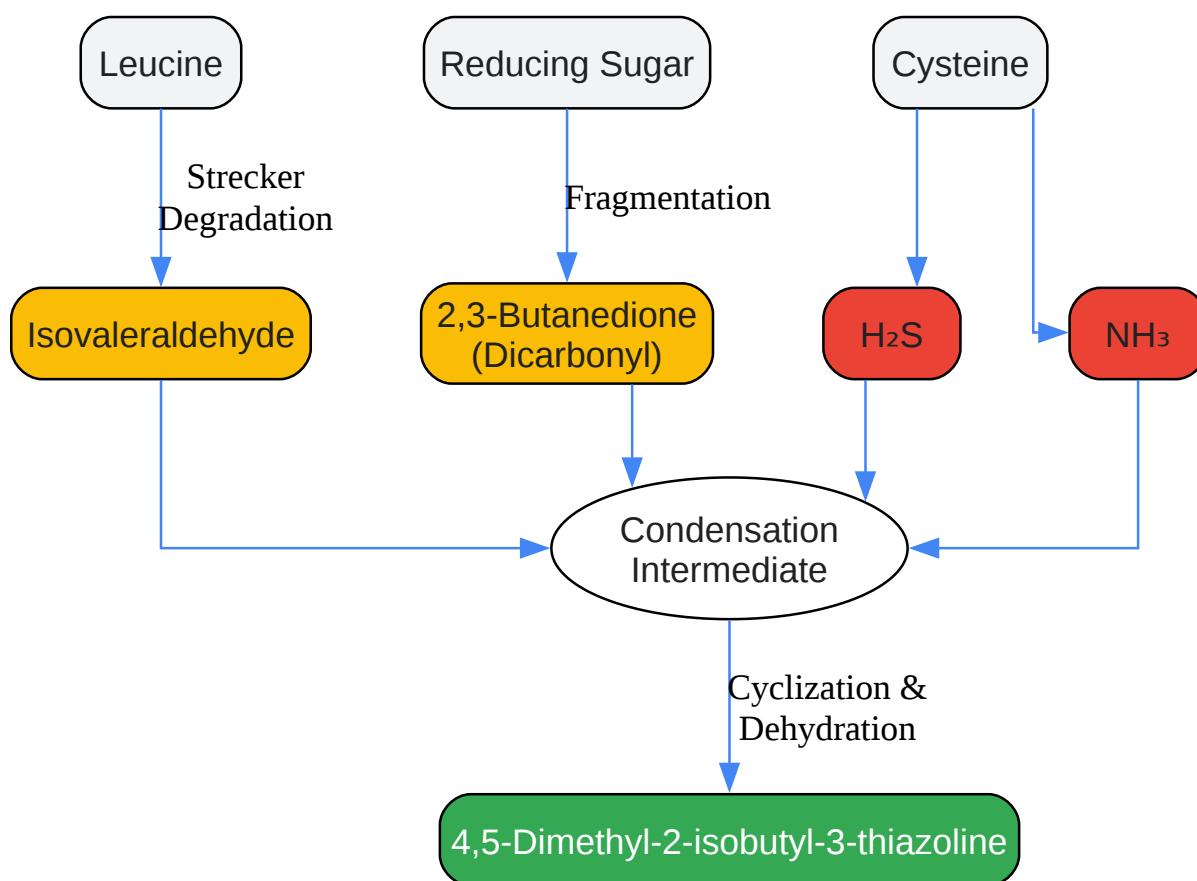
## Natural Formation: The Maillard Reaction

This thiazoline is a well-documented product of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[\[7\]](#) Specifically, it forms from the reaction between a sulfur-containing amino acid like cysteine, an aldehyde, and a dicarbonyl compound.

The proposed pathway involves the reaction of key intermediates:

- Isovaleraldehyde (3-methylbutanal): Derived from the Strecker degradation of leucine, provides the isobutyl group at the C2 position.
- Ammonia ( $\text{NH}_3$ ) and Hydrogen Sulfide ( $\text{H}_2\text{S}$ ): Both are degradation products of cysteine.
- A dicarbonyl compound (e.g., 2,3-butanedione): Derived from sugar fragmentation, provides the C4-C5 dimethyl backbone.

The condensation of these reactive intermediates leads to the formation of the thiazoline ring.



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Caption: Simplified Maillard reaction pathway to the target thiazoline.

## Directed Chemical Synthesis: A Representative Protocol

For industrial and research applications requiring high purity and yield, direct synthesis is employed. The most common approach for synthesizing 2,4,5-trisubstituted 3-thiazolines is the condensation of a  $\beta$ -aminothiol with an aldehyde or its equivalent. While a specific peer-reviewed protocol for this exact molecule is not readily public, a valid and representative procedure can be designed based on established methodologies.

The core transformation is the reaction between 3-mercaptop-2-butanamine (the key  $\beta$ -aminothiol intermediate, which itself can be synthesized from 3-mercaptop-2-butanone and ammonia) and isovaleraldehyde.

#### Experimental Protocol: Representative Synthesis

- Objective: To synthesize **4,5-Dimethyl-2-isobutyl-3-thiazoline** via condensation.
- Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
- Step 1: Formation of the  $\beta$ -aminothiol (in situ)
  - To a stirred solution of 3-mercaptop-2-butanone (1.0 eq) in ethanol at 0°C, add a solution of aqueous ammonia (2.0 eq).
  - Allow the reaction to stir at room temperature for 2-3 hours. The formation of the aminothiol is often performed in situ and immediately used in the next step. Rationale: The  $\beta$ -aminothiol is often unstable and prone to oxidation; in situ generation minimizes degradation.
- Step 2: Condensation with Aldehyde
  - To the reaction mixture from Step 1, add isovaleraldehyde (1.1 eq) dropwise while maintaining the temperature below 25°C.
  - Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Rationale: The dropwise addition controls the exothermic reaction. The extended reaction time ensures complete condensation and cyclization.

- Step 3: Work-up and Extraction
  - Remove the ethanol under reduced pressure.
  - Add water to the residue and extract with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) three times.
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ). Rationale: This sequence removes water-soluble impurities and isolates the product in the organic phase.
- Step 4: Purification
  - Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
  - Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain the final product as a colorless to pale yellow liquid. Rationale: Vacuum distillation is suitable for thermally stable liquids and is effective for purification on a larger scale.

## Analytical Characterization

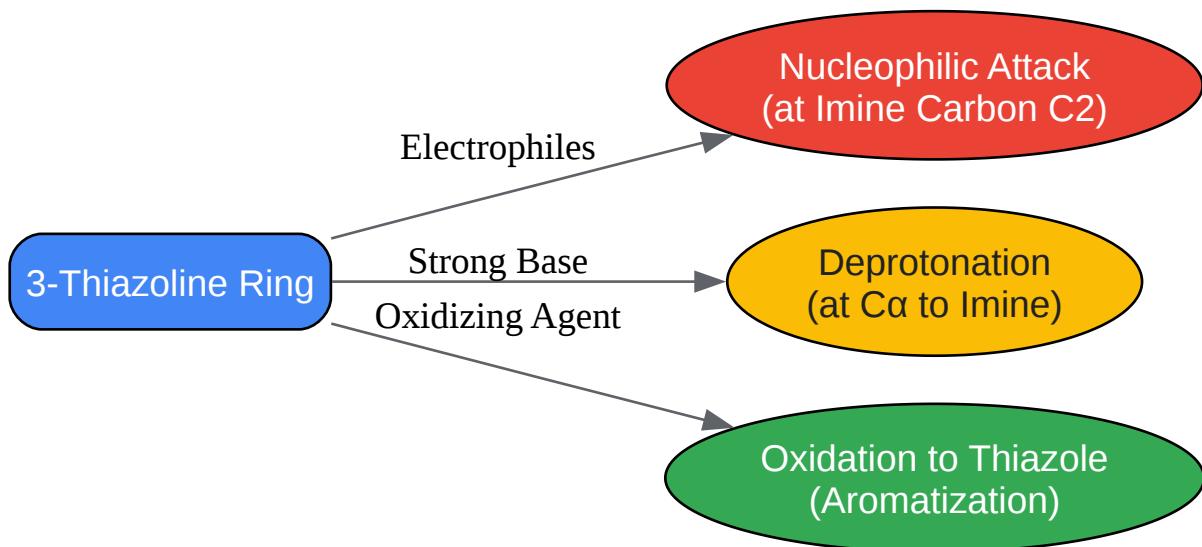
Confirming the identity and purity of **4,5-Dimethyl-2-isobutyl-3-thiazoline** is paramount. Standard analytical techniques are employed, although full spectral data are not always publicly disseminated for proprietary flavor compounds. Documentation submitted to regulatory bodies like the European Food Safety Authority (EFSA) confirms that characterization is based on standard spectroscopic methods.<sup>[8]</sup>

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity and confirming molecular weight. The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, has been reported, aiding in its identification in complex mixtures.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the precise molecular structure, including the connectivity of the isobutyl and dimethyl groups and the stereochemical relationship (cis/trans) of the protons on the thiazoline ring.

- Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The spectrum would be expected to show a characteristic C=N (imine) stretching vibration around  $1650\text{-}1550\text{ cm}^{-1}$ , along with C-H stretching and bending vibrations for the alkyl groups.

## Chemical Reactivity and Stability

The 3-thiazoline ring possesses distinct reactive sites that are of interest for further synthetic transformations.



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Caption: Key reactivity sites of the 3-thiazoline scaffold.

- Electrophilic Center: The carbon atom of the C=N imine bond is electrophilic and susceptible to attack by nucleophiles, which can lead to ring-opening or addition reactions.
- Nucleophilic Center: The nitrogen atom's lone pair of electrons makes it a nucleophilic site.
- Stability: The compound is chemically stable under standard ambient conditions. However, it should be stored in a cool, well-ventilated place away from heat and ignition sources to prevent degradation.<sup>[1]</sup> It is a combustible liquid.

## Applications and Industrial Relevance

The primary and most established application of **4,5-Dimethyl-2-isobutyl-3-thiazoline** is as a high-impact aroma chemical.

- Flavor & Fragrance Industry: It is a key component in the formulation of savory flavors, particularly for meat, roasted nuts, coffee, and cocoa profiles. Its low detection threshold makes it highly effective even at parts-per-million (ppm) concentrations.[1][5]
- Organic Synthesis Intermediate: The thiazoline ring is a valuable scaffold in synthetic chemistry. While this specific molecule is mainly used for its flavor, the broader class of thiazolines serves as intermediates in the synthesis of pharmaceuticals, agrochemicals (such as pesticides and herbicides), and other complex organic molecules.[3]

## Safety and Handling

According to available Safety Data Sheets (SDS), **4,5-Dimethyl-2-isobutyl-3-thiazoline** is a combustible liquid and requires careful handling to avoid contact with heat, sparks, and open flames. Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn. It should be used in a well-ventilated area to avoid inhalation. Genotoxicity data has been submitted and evaluated by regulatory bodies, and while some in vitro tests showed potential for aneugenicity (an effect on chromosome number), the overall conclusion from panels like EFSA is that its use at reported levels in food does not raise a safety concern.

## Conclusion

**4,5-Dimethyl-2-isobutyl-3-thiazoline** is more than just a flavor molecule; it is a product of fascinating and complex food chemistry with significant industrial utility. Its well-defined physicochemical properties and potent sensory profile make it a valuable tool for flavor chemists. Furthermore, its underlying thiazoline structure provides a platform for broader synthetic applications. A thorough understanding of its structure, formation, and reactivity allows researchers and developers to harness its properties effectively and safely, driving innovation in food science and beyond.

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